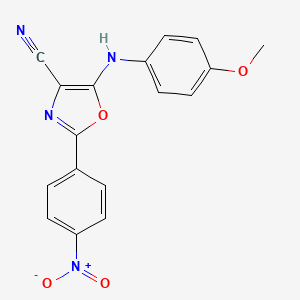![molecular formula C18H24N4O2 B2684340 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340737-01-0](/img/structure/B2684340.png)
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-methoxy-3,5-dimethylpyridine, undergoes a series of reactions to introduce the methylene group at the 2-position.
Pyrimidinone Core Construction: The intermediate is then reacted with appropriate reagents to form the pyrimidinone core. This step often involves cyclization reactions under controlled conditions.
Introduction of the Pyrrolidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups.
科学的研究の応用
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
類似化合物との比較
Similar Compounds
- 4-Methoxy-3,5-dimethyl-2-pyridinemethanol
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Uniqueness
3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of structural features, including the pyrrolidine ring and the pyrimidinone core This distinct structure imparts specific chemical and biological properties that differentiate it from similar compounds
特性
IUPAC Name |
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-19-15(14(3)17(12)24-4)11-22-16(23)9-13(2)20-18(22)21-7-5-6-8-21/h9-10H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCYUGZGKOHWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC3=NC=C(C(=C3C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)
![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)

![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)

![5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2684269.png)






![N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2684279.png)

